2-Acetyl-5-bromobenzofuran-4,7-dione

Description

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of benzofuran chemistry and the systematic exploration of halogenated heterocyclic compounds. Benzofuran derivatives have been recognized as important structural motifs since the early twentieth century, with researchers initially focusing on naturally occurring benzofuran compounds before expanding into synthetic analogues. The development of synthetic methodologies for constructing benzofuran-4,7-dione systems emerged from pioneering work in heterocyclic chemistry, particularly advances in photochemical synthesis and cycloaddition reactions that enabled the formation of complex benzofuran frameworks.

The specific synthesis and characterization of this compound represents a more recent development in this field, building upon established methodologies for introducing halogen substituents into benzofuran systems and incorporating acetyl functionalities. Early synthetic approaches to related benzofuran-4,7-dione compounds utilized photoinduced molecular transformations, including regioselective photoaddition reactions of 2-hydroxy-1,4-benzoquinones with various alkenes, which provided foundational knowledge for developing more sophisticated synthetic routes. The emergence of cerium-mediated cycloaddition reactions further expanded the synthetic toolkit available for constructing benzofuran-4,7-dione derivatives, with researchers demonstrating the utility of ammonium cerium nitrate in facilitating the formation of these heterocyclic systems.

Contemporary synthetic approaches have incorporated modern coupling methodologies and advanced organic transformations to access this compound and related compounds with improved efficiency and selectivity. The development of this compound reflects the broader trend toward synthesizing structurally diverse benzofuran derivatives for evaluation in medicinal chemistry applications, particularly in the context of anticancer and antimicrobial research programs.

Academic and Industrial Relevance

The academic and industrial significance of this compound stems from its position within the extensively studied benzofuran family of compounds, which have demonstrated remarkable biological activities and synthetic utility across multiple research domains. Academic research institutions have recognized benzofuran derivatives as privileged scaffolds for drug discovery, with numerous studies documenting their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromine substituent in this compound enhances its reactivity and makes it particularly valuable as an intermediate in synthetic organic chemistry, enabling further functionalization through cross-coupling reactions and nucleophilic substitution processes.

Industrial applications of benzofuran derivatives have expanded significantly in recent decades, with pharmaceutical companies investing substantial resources in developing benzofuran-based therapeutics for various medical conditions. The compound's structural features, including the electron-withdrawing bromine atom and the acetyl group, contribute to its potential utility in medicinal chemistry applications, where such functional groups can influence biological activity and pharmacokinetic properties. Research groups have specifically investigated halogenated benzofuran derivatives for their enhanced cytotoxic activities against cancer cell lines, with brominated compounds showing particular promise in selective toxicity toward malignant cells.

The academic relevance of this compound extends to fundamental studies of heterocyclic chemistry, where it serves as a model compound for investigating structure-activity relationships and developing new synthetic methodologies. Universities and research institutions have utilized this compound and related structures to advance understanding of benzofuran reactivity patterns and to train students in advanced organic synthesis techniques. The industrial significance is further emphasized by the compound's availability through specialized chemical suppliers, indicating its recognized value in research and development applications.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1389264-29-2 | |

| Molecular Formula | C10H5BrO4 | |

| Molecular Weight | 269.05 | |

| Physical Appearance | Yellow to orange color | |

| Purity (Commercial) | 95-97% |

Scope and Objectives of Research

Current research objectives surrounding this compound encompass multiple interconnected areas of investigation, reflecting the compound's potential applications across diverse scientific disciplines. Primary research goals include comprehensive characterization of the compound's chemical properties, investigation of its synthetic accessibility through various methodological approaches, and evaluation of its biological activities in relevant screening assays. Researchers have particularly focused on understanding how the structural features of this compound, including the bromine substituent and acetyl functionality, influence its reactivity patterns and potential therapeutic applications.

Synthetic chemistry research has emphasized developing efficient and scalable methods for preparing this compound and related derivatives, with particular attention to regioselective bromination strategies and functional group compatibility. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and photochemical transformations, have been explored as routes to access this compound and to enable further structural modifications. Research groups have also investigated the compound's utility as a synthetic intermediate for accessing more complex benzofuran-containing natural products and pharmaceutically relevant molecules.

Biological evaluation research has focused on screening this compound and related compounds for anticancer activities, with particular emphasis on their cytotoxic effects against various cancer cell lines. Structure-activity relationship studies have examined how the presence of the bromine atom and acetyl group influences biological activity compared to unsubstituted benzofuran derivatives. Additional research objectives include investigating the compound's antimicrobial properties, given the well-documented antibacterial and antifungal activities of related benzofuran compounds.

Future research directions aim to expand understanding of the compound's mechanism of action at the molecular level, explore its potential as a lead compound for drug development, and develop new synthetic transformations that utilize its unique reactivity profile. Computational studies and molecular modeling approaches are increasingly being employed to predict the compound's interactions with biological targets and to guide rational design of improved derivatives with enhanced therapeutic potential.

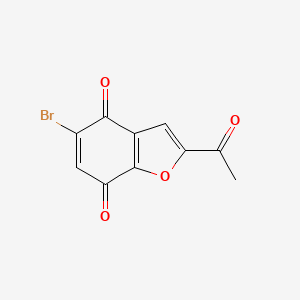

Structure

2D Structure

Propriétés

IUPAC Name |

2-acetyl-5-bromo-1-benzofuran-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO4/c1-4(12)8-2-5-9(14)6(11)3-7(13)10(5)15-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVZWDYCCQHJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=O)C=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301284559 | |

| Record name | 4,7-Benzofurandione, 2-acetyl-5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389264-29-2 | |

| Record name | 4,7-Benzofurandione, 2-acetyl-5-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1389264-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Benzofurandione, 2-acetyl-5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 2-Acetyl-5-bromobenzofuran-4,7-dione typically involves the bromination of benzofuran derivatives followed by acetylation. One common method includes the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromobenzofuran is then acetylated using acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

2-Acetyl-5-bromobenzofuran-4,7-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, 2-Acetyl-5-bromobenzofuran-4,7-dione serves as an intermediate for the production of more complex benzofuran derivatives. Its electrophilic nature allows it to participate in various chemical reactions, including substitution, reduction, and oxidation.

Biology

Research indicates that this compound exhibits significant biological activities , including:

- Antitumor Activity : Derivatives have shown potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, one study reported an IC50 value of 0.59 μM for related compounds .

- Antibacterial Properties : It has demonstrated activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) range from 16 to 128 µg/mL depending on the strain tested .

- Antiviral Activity : Preliminary studies suggest potential antiviral properties; however, specific viral targets are yet to be fully elucidated .

Medicine

The compound is being explored for its potential as a lead compound in drug development. Its diverse biological activities make it a candidate for further investigation in therapeutic applications aimed at treating cancer and bacterial infections .

Antitumor Efficacy Study

A focused study on the cytotoxic effects of benzofuran derivatives highlighted that this compound exhibited significant inhibition in MCF-7 cells with an IC50 value comparable to established chemotherapeutics. This suggests its potential utility in developing new cancer therapies .

Antibacterial Assessment

Another investigation assessed the antibacterial properties against multiple strains using standard broth microdilution methods to determine MIC values. Results confirmed that derivatives maintained effectiveness even at low concentrations, establishing a correlation between structure and activity .

Molecular Docking Studies

Molecular docking studies have provided insights into binding interactions of this compound with various biological targets. These studies suggest favorable binding affinities that correlate with observed biological activities, supporting further development as a lead compound for drug discovery .

Mécanisme D'action

The mechanism of action of 2-Acetyl-5-bromobenzofuran-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological activities .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 2-acetyl-5-bromobenzofuran-4,7-dione with structurally or functionally related compounds, focusing on synthesis, reactivity, and biological activity.

Structural and Functional Analogues

Key Differentiators and Implications

- Synthetic Efficiency : Microwave-assisted methods () could be adapted to improve the synthesis of the target compound, reducing environmental impact .

- Biological Screening Gaps : While antiplasmodial and antimicrobial activities are observed in analogs, the target compound’s specific bioactivity remains uncharacterized, warranting further study .

Activité Biologique

2-Acetyl-5-bromobenzofuran-4,7-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula and a molecular weight of 269.05 g/mol. Its synthesis typically involves the bromination of benzofuran derivatives followed by acetylation. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, such as iron(III) bromide, followed by acetylation with acetic anhydride and a Lewis acid catalyst like aluminum chloride.

Biological Activity

Antitumor Activity

Research indicates that derivatives of this compound exhibit potent antitumor properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, one study reported an IC50 value of 0.59 μM for a related compound, indicating strong cytotoxicity .

Antibacterial Properties

The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been established in various studies, with some derivatives showing MIC values ranging from 16 to 128 µg/mL against tested strains .

Antiviral Activity

Preliminary investigations suggest potential antiviral properties as well, although specific viral targets and mechanisms remain to be fully elucidated.

The biological activity of this compound is largely attributed to its electrophilic nature, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or modulation of signaling pathways involved in cell proliferation and survival.

Comparative Analysis

A comparison with similar compounds reveals that structural variations significantly influence biological activity:

| Compound | Antitumor Activity (IC50) | Antibacterial Activity (MIC) |

|---|---|---|

| This compound | 0.59 μM | 16-128 µg/mL |

| 2-Acetyl-6-bromobenzofuran-4,7-dione | Not specified | Not specified |

| 5-Bromobenzofuran | Not applicable | Not applicable |

Case Studies

-

Antitumor Efficacy Study

A study focused on the cytotoxic effects of various benzofuran derivatives found that this compound exhibited significant inhibition in MCF-7 cells with an IC50 value comparable to established chemotherapeutics . -

Antibacterial Assessment

Another investigation assessed the antibacterial properties against multiple strains, confirming that derivatives maintained effectiveness even at low concentrations. The study utilized standard broth microdilution methods to determine MIC values and established a correlation between structure and activity . -

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. These studies suggest favorable binding affinities that correlate with observed biological activities, supporting further development as a lead compound for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.